REACTION_CXSMILES
|
[Na].[CH3:2][N:3]([CH3:16])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]#[N:15])=[CH:9][CH:8]=1.Cl.[NH2:18][C:19]1[N:24]=[C:23]([NH2:25])[C:22]([N:26]=O)=[C:21]([NH2:28])[N:20]=1>C(OCCO)C>[NH2:18][C:19]1[N:24]=[C:23]([NH2:25])[C:22]2[C:21](=[N:28][C:14]([NH2:15])=[C:13]([C:10]3[CH:9]=[CH:8][C:7]([O:6][CH2:5][CH2:4][N:3]([CH3:16])[CH3:2])=[CH:12][CH:11]=3)[N:26]=2)[N:20]=1 |^1:0|
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
CN(CCOC1=CC=C(C=C1)CC#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)N)N=O)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Name
|
Petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 48 hours at 60°-65° C.
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
obtained until it
|
Type
|
CUSTOM
|
Details
|
precipitation
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
It can be recrystallized from n-butanol
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC2=NC(=C(N=C2C(=N1)N)C1=CC=C(C=C1)OCCN(C)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |